molecular formula C16H19NO3 B2796338 N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide CAS No. 1351645-10-7

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2796338
CAS No.: 1351645-10-7
M. Wt: 273.332
InChI Key: QTSCXECMVFRLHA-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound designed for research and development purposes. This molecule is a propanamide derivative that incorporates a 2,5-dimethylfuran moiety and a phenoxy group, structural features often investigated in medicinal chemistry and agrochemical research. Furan derivatives are studied for their diverse biological activities and are common scaffolds in the development of novel pharmacologically active compounds . The specific research applications and mechanism of action for this compound are not fully characterized and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not for human consumption, diagnostic use, or therapeutic applications. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols. For more detailed information on safe handling, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-9-14(12(2)19-11)10-17-16(18)13(3)20-15-7-5-4-6-8-15/h4-9,13H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSCXECMVFRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the phenoxypropanamide group. One common method involves the use of 3-acetyl-2,5-dimethylfuran as a starting material, which undergoes a series of reactions including acetylation, reduction, and substitution to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Amidation Reactions

The compound can form via amidation, a reaction between an amine and an acyl chloride or isocyanate. For N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide, this likely involves coupling a furan-substituted amine with a phenoxypropanoyl chloride.

Reaction Type Reagents/Conditions Products
AmidationPhenoxypropanoyl chloride, coupling agents (e.g., DCC/HOBt)Target compound
Inert atmosphere (N₂/Ar), solvents (DCM/THF)

Hydrolysis

Amide bonds can hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. For this compound, hydrolysis would cleave the amide group:

  • Acidic : HCl in dioxane or aqueous H₃O⁺

  • Basic : Aqueous NaOH or LiAlH₄

Hydrolysis Pathway Products
Amide bond cleavage2-Phenoxypropanoic acid + (2,5-dimethylfuran-3-yl)methylamine

Oxidation

The furan ring may undergo oxidation, though specific pathways depend on reagents:

  • Mild oxidation : Could form epoxides or dihydrofuran derivatives.

  • Radical-mediated oxidation : Mn(OAc)₃ or other oxidants may generate reactive intermediates (e.g., cyclopentadienyl radicals) .

Diels-Alder Reaction

The furan moiety can act as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride). This introduces six-membered rings fused to the furan system.

Reaction Parameters Conditions Outcome
Dienophile: Maleic anhydrideThermal or Lewis acid catalysis (e.g., ZnCl₂)Cyclohexene-fused furan derivative

Thermal Decomposition

Under combustion conditions (high temperatures), the furan ring may decompose analogously to 2,5-dimethylfuran (DMF):

  • Major pathways :

    • Formation of cyclopentadienyl radicals (C₅H₅- ) and smaller fragments (e.g., C₃H₄) .

    • Secondary reactions generating acetylene (C₂H₂) and benzene (A₁) .

Decomposition Products Reaction Conditions
Cyclopentadienyl radicalsEngine combustion (high temperature)
Acetylene, benzeneOxidative decomposition

Substitution Reactions

The phenoxy group may undergo electrophilic substitution (e.g., nitration, halogenation), though steric hindrance near the amide linkage could limit reactivity.

Reaction Type Reagents Outcome
NitrationHNO₃/H₂SO₄Nitro-substituted phenoxy derivative

Radical-Mediated Reactions

Manganese(III) acetate can mediate radical coupling reactions, as seen in similar furan systems . This could lead to dimerization or cross-coupling products.

Radical Process Key Intermediates Products
Oxidative coupling1,3-dicarbonyl radicalsDimeric compounds

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitubercular Activity
Recent studies have indicated that derivatives of compounds similar to N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide exhibit promising antitubercular activity. Specifically, research on structurally related phenoxyacetamides has shown moderate to potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. These findings suggest that the phenoxyacetamide scaffold could be optimized for developing new antitubercular agents through structural modifications .

1.2 Gastrointestinal Motility Disorders
Compounds with similar structural motifs have been explored for their potential in treating gastrointestinal motility disorders. For instance, diaminopyrimidine derivatives function as agonists for the 5-HT4 receptor and have been proposed for treating conditions such as gastroesophageal reflux disease (GERD) and chronic constipation. Although not directly linked to this compound, these applications highlight the therapeutic potential of related compounds .

Chemical Synthesis Applications

2.1 Biofuel Production
The compound 2,5-dimethylfuran, a precursor in the synthesis of this compound, has been identified as a viable biofuel due to its high energy density and favorable blending properties with gasoline. The synthesis processes for 2,5-dimethylfuran from carbohydrate sources demonstrate its potential as an alternative fuel source . This underscores the relevance of this compound in sustainable energy applications.

Flavoring and Fragrance Industry

3.1 Flavoring Agents
Compounds like 3-acetyl-2,5-dimethylfuran are noted for their sweet and cocoa-like flavor profiles and are utilized in the food industry as flavoring agents. Although there are concerns about genotoxicity associated with furan derivatives, the flavoring potential of such compounds remains significant . This application is relevant for this compound if it exhibits similar properties.

Safety and Toxicology Considerations

While exploring the applications of this compound, safety assessments are critical. The genotoxicity of furan derivatives has raised concerns regarding their use in food and fragrance products. Regulatory bodies have established guidelines to ensure that such compounds do not pose health risks when used in consumer products .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitubercular ActivityModerate to potent activity against M. tuberculosis
Gastrointestinal DisordersPotential treatment for GERD and chronic constipation
Biofuel ProductionHigh energy density; alternative fuel source
Flavoring AgentsSweet profile; used in food industry
Safety ConsiderationsConcerns over genotoxicity; regulatory guidelines

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent and Backbone Variations

The compound’s structural uniqueness lies in its combination of a dimethylfuran ring and phenoxy-propanamide chain. Comparisons with similar compounds reveal critical differences in substituent positioning, ring systems, and functional groups:

Compound Name/ID Key Structural Features Notable Properties/Implications
Target Compound 2,5-Dimethylfuran-3-ylmethyl, phenoxy-propanamide Potential for hydrogen bonding via amide and furan oxygen; steric hindrance from methyl groups
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol () Pyrazole ring, dimethylfuran substituent Crystal packing stabilized by O–H···N/N–H···O bonds; dihedral angle (21.07°) enhances planar conformation
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant activity (DPPH assay); electron-withdrawing Cl may enhance radical scavenging
2-(2,6-Dimethylphenoxy)acetamide derivatives () 2,6-Dimethylphenoxy, stereospecific amino/hydroxy groups Stereochemistry (e.g., S-configurations) may influence receptor binding or metabolic stability
853311-43-0 () 4-Chlorophenyl-furan, propanamide chain Chlorophenyl substitution may enhance lipophilicity compared to dimethylfuran

Hydrogen Bonding and Crystal Packing

The target compound’s dimethylfuran and amide groups may facilitate intermolecular hydrogen bonding, akin to the pyrazole-containing compound in , which forms R2²(8) motifs via O–H···N interactions . However, the absence of a pyrazole hydroxyl group in the target compound could reduce its hydrogen-bonding diversity compared to ’s analog.

Solubility and Lipophilicity

The dimethylfuran group in the target compound likely increases lipophilicity compared to pyrazole or hydroxamic acid derivatives (–2). This could enhance membrane permeability but reduce aqueous solubility, a trade-off observed in structurally related acetamides (–5) .

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H17NO3
  • Molecular Weight: 273.30 g/mol

The compound exhibits various biological activities, primarily attributed to its structural features, which allow it to interact with biological targets effectively. The presence of the dimethylfuran moiety may enhance its lipophilicity and ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Pharmacological Effects

  • Anti-inflammatory Activity:
    • Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.
  • Antioxidant Properties:
    • The dimethylfuran ring has been associated with antioxidant activity, which is crucial for mitigating oxidative stress in cells.
  • Neuroprotective Effects:
    • Preliminary research suggests that this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of cytokine production, reducing inflammation
AntioxidantScavenging free radicals and reducing oxidative stress
NeuroprotectiveProtection against neuronal cell death in vitro
AntimicrobialExhibits activity against specific bacterial strains

Detailed Research Findings

  • Anti-inflammatory Mechanisms:
    • A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Antioxidant Activity:
    • Research using DPPH and ABTS assays revealed that the compound scavenges free radicals effectively, suggesting its utility in formulations aimed at reducing oxidative damage.
  • Neuroprotective Studies:
    • In a rat model of neurodegeneration, administration of the compound led to improved cognitive functions and reduced markers of neuronal apoptosis, highlighting its potential in treating neurodegenerative diseases.
  • Antimicrobial Effects:
    • The compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential application in developing new antimicrobial agents.

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Peaks at δ 6.2–6.4 ppm (furan protons), δ 4.3–4.5 ppm (methylene adjacent to amide), and δ 1.2–1.4 ppm (methyl groups) confirm substituent positions .
    • ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm verifies amide formation .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (C₁₇H₂₁NO₃: 299.3 g/mol) .
  • IR spectroscopy : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of phenoxy group) .

What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects) of this compound?

Q. Advanced

  • Purity assessment : Contradictions may arise from impurities (>95% purity required; verify via HPLC) .
  • Assay conditions :
    • Use standardized cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
    • Compare IC₅₀ values across multiple assays (e.g., COX-2 inhibition vs. TNF-α suppression) .
  • Metabolic stability : Check for rapid degradation in cell media (e.g., via LC-MS stability studies) .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or tankyrase). Focus on hydrogen bonding with the amide group and π-π stacking with the phenoxy ring .
  • QSAR studies : Correlate substituent modifications (e.g., methyl groups on furan) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS to identify critical residue interactions .

What are the key degradation pathways of this compound under physiological conditions, and how can stability be improved?

Q. Advanced

  • Hydrolysis : The amide bond is susceptible to enzymatic cleavage (e.g., by proteases). Accelerated stability testing in pH 7.4 buffer at 37°C reveals half-life (~8 hours) .
  • Oxidation : Furan rings may oxidize; add antioxidants (e.g., BHT) during storage .
  • Formulation strategies : Encapsulate in PEGylated liposomes to enhance plasma stability .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog modifications :

    Modification Effect on Activity Reference
    Replacement of phenoxy with thiopheneReduced COX-2 inhibition (~30% efficacy)
    Addition of nitro group to furanEnhanced tankyrase inhibition (IC₅₀ = 50 nM)
  • Key pharmacophores : The furan methyl groups and amide linkage are critical for target binding .

What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Q. Advanced

  • Rodent inflammation models : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) to assess anti-inflammatory efficacy .
  • Pharmacokinetics : Monitor plasma concentration-time profiles (Cₘₐₓ = 2.1 µg/mL at 2 hours post-dose) .
  • Toxicity screening : Acute toxicity studies in BALB/c mice (LD₅₀ > 500 mg/kg) .

How can researchers optimize reaction yields when scaling up synthesis?

Q. Advanced

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (yield increases from 60% to 85%) .
  • Flow chemistry : Continuous flow reactors reduce side reactions (residence time: 30 minutes, 70°C) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, solvent volume) via response surface methodology .

What analytical techniques differentiate polymorphic forms of this compound?

Q. Advanced

  • PXRD : Distinct diffraction peaks at 2θ = 12.5° and 17.3° for Form I vs. Form II .
  • DSC : Melting endotherms at 180°C (Form I) vs. 172°C (Form II) indicate stability differences .
  • Raman spectroscopy : Peak shifts at 1650 cm⁻¹ (amide I band) correlate with crystalline packing .

How does the compound’s logP influence its cellular uptake and bioavailability?

Q. Advanced

  • Calculated logP : 2.8 (via ChemDraw) suggests moderate lipophilicity, favoring passive diffusion .
  • Caco-2 permeability : Apparent permeability (Pₐₚₚ) = 8.6 × 10⁻⁶ cm/s, indicating moderate absorption .
  • Prodrug strategies : Esterification of the phenoxy group increases logP to 3.5, enhancing blood-brain barrier penetration .

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